![molecular formula C12H13NO3 B13813161 (1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one CAS No. 524950-94-5](/img/structure/B13813161.png)
(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,1-a]isoquinolin-3(2H)-one,1,5,6,10b-tetrahydro-1,2-dihydroxy-,(1r,2r,10bs)-(9ci) is a complex organic compound belonging to the pyrrolo[2,1-a]isoquinoline family. These compounds are known for their significant biological activities, including cytotoxicity and inhibition of topoisomerase enzymes . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and related fields.
Méthodes De Préparation
The synthesis of pyrrolo[2,1-a]isoquinolin-3(2H)-one,1,5,6,10b-tetrahydro-1,2-dihydroxy-,(1r,2r,10bs)-(9ci) typically involves the annulation of the pyrrole ring to the isoquinoline moiety or vice versa . Various methodologies have been developed over the years, including multicomponent reactions and cascade synthesis . Industrial production methods often employ these synthetic routes under optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Pyrrolo[2,1-a]isoquinolin-3(2H)-one,1,5,6,10b-tetrahydro-1,2-dihydroxy-,(1r,2r,10bs)-(9ci) undergoes a variety of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance biological activity .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a cytotoxic agent and topoisomerase inhibitor, making it a potential candidate for anti-cancer therapies . Additionally, its unique structure allows for the exploration of structure-activity relationships, aiding in the design of new therapeutic agents .
Mécanisme D'action
The mechanism of action of pyrrolo[2,1-a]isoquinolin-3(2H)-one,1,5,6,10b-tetrahydro-1,2-dihydroxy-,(1r,2r,10bs)-(9ci) involves its interaction with topoisomerase enzymes, which are crucial for DNA replication and cell division . By inhibiting these enzymes, the compound can induce cytotoxicity in cancer cells. The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to interfere with DNA processes is well-documented .
Comparaison Avec Des Composés Similaires
Pyrrolo[2,1-a]isoquinolin-3(2H)-one,1,5,6,10b-tetrahydro-1,2-dihydroxy-,(1r,2r,10bs)-(9ci) is unique among similar compounds due to its specific structural features and biological activities . Similar compounds include other pyrrolo[2,1-a]isoquinolines, which also exhibit cytotoxic and topoisomerase inhibitory activities . the specific functional groups and stereochemistry of this compound contribute to its distinct properties and potential therapeutic applications .
Propriétés
Numéro CAS |
524950-94-5 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(1R,2R,10bS)-1,2-dihydroxy-2,5,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-3-one |
InChI |
InChI=1S/C12H13NO3/c14-10-9-8-4-2-1-3-7(8)5-6-13(9)12(16)11(10)15/h1-4,9-11,14-15H,5-6H2/t9-,10+,11+/m0/s1 |
Clé InChI |
LHMJWBVMTMUYPX-HBNTYKKESA-N |
SMILES isomérique |
C1CN2[C@H]([C@H]([C@H](C2=O)O)O)C3=CC=CC=C31 |
SMILES canonique |
C1CN2C(C(C(C2=O)O)O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




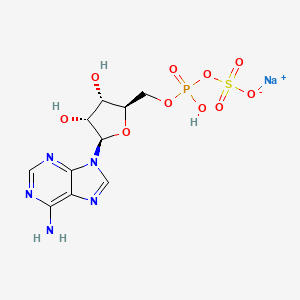

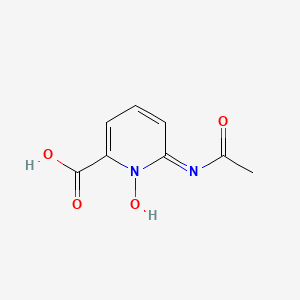
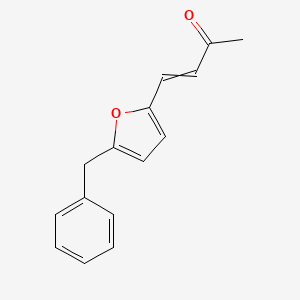

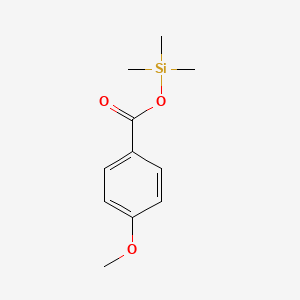
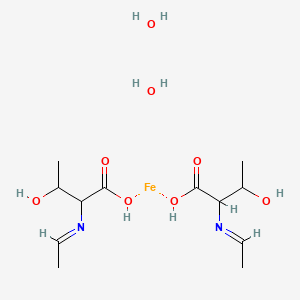
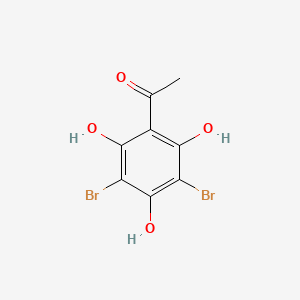
![4-[(dimethylamino)iminomethyl] benzoic aicd HCl](/img/structure/B13813122.png)
![L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13813125.png)

![1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)
